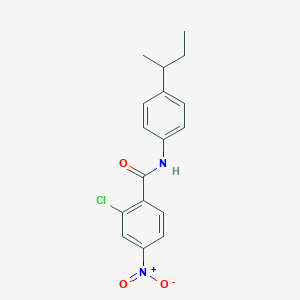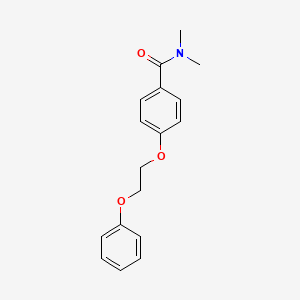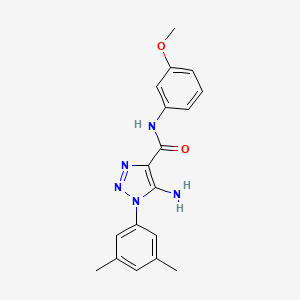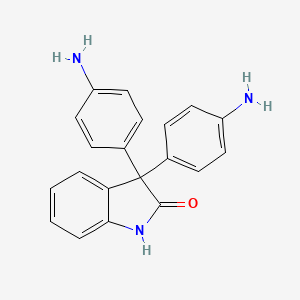
N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, commonly referred to as NBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is primarily used as a research tool to study the mechanisms of action of various biological processes.
Wirkmechanismus
NBBS acts as a selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is necessary for the sensation of cold temperatures. NBBS also acts as a positive allosteric modulator of the GABA-A receptor by binding to a specific site on the receptor protein. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBBS are primarily related to its mechanisms of action. By inhibiting the TRPM8 ion channel, NBBS prevents the sensation of cold temperatures and reduces pain associated with cold exposure. By enhancing the activity of the GABA-A receptor, NBBS increases the inhibitory neurotransmitter activity in the brain, leading to a reduction in anxiety and the promotion of relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NBBS in lab experiments is its selectivity and specificity for its target proteins. This allows researchers to study the effects of specific proteins without interfering with other biological processes. However, one of the limitations of using NBBS is its solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NBBS in scientific research. One potential application is the study of the TRPM8 ion channel in the context of various diseases, such as neuropathic pain and cold-induced asthma. Another potential application is the study of the GABA-A receptor in the context of anxiety and other psychiatric disorders. Additionally, the development of more soluble forms of NBBS could expand its use in various experiments.
Synthesemethoden
NBBS can be synthesized through the reaction of 4-sec-butylphenylamine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acid chloride, resulting in the formation of NBBS as a product.
Wissenschaftliche Forschungsanwendungen
NBBS has been extensively used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been used as a selective inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. NBBS has also been used as a tool to study the function of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-6-13(7-5-12)19-17(21)15-9-8-14(20(22)23)10-16(15)18/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGQVVPSUGWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)
![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5036447.png)
![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)


![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)